(Z)-5-hydroxy-4-methylpent-3-en-2-one
CAS No.:
Cat. No.: VC18517714
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10O2 |
|---|---|
| Molecular Weight | 114.14 g/mol |
| IUPAC Name | (Z)-5-hydroxy-4-methylpent-3-en-2-one |
| Standard InChI | InChI=1S/C6H10O2/c1-5(4-7)3-6(2)8/h3,7H,4H2,1-2H3/b5-3- |
| Standard InChI Key | ZENGABJDJSKJCW-HYXAFXHYSA-N |
| Isomeric SMILES | C/C(=C/C(=O)C)/CO |
| Canonical SMILES | CC(=CC(=O)C)CO |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s IUPAC name, (Z)-5-hydroxy-4-methylpent-3-en-2-one, delineates its structure:
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A pentanone backbone with a ketone at C2.
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A conjugated double bond between C3 and C4 (Δ³,⁴).
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A methyl group at C4 and a hydroxyl group at C5.
The Z-configuration places the higher-priority hydroxyl group (C5) and methyl group (C4) on the same side of the double bond, creating a cis arrangement (Fig. 1).
Key Structural Features:
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Conjugated Enone System: The α,β-unsaturated ketone enables resonance stabilization, enhancing electrophilicity at C3 and C5 .
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Hydrogen-Bonding Capacity: The C5 hydroxyl group can form intramolecular hydrogen bonds with the ketone oxygen, influencing solubility and reactivity .
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Steric Effects: The C4 methyl group introduces steric hindrance, potentially affecting stereoselective reactions.
Synthesis and Reaction Pathways
Plausible Synthetic Routes
While no direct synthesis of (Z)-5-hydroxy-4-methylpent-3-en-2-one is documented, analogous methodologies suggest viable pathways:
Route 1: Aldol Condensation
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Base-Catalyzed Aldol Reaction:
Route 2: Oxidation of Diol Precursors
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Selective Oxidation:
Industrial Considerations:
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Catalytic Hydrogenation: Palladium or nickel catalysts could stereoselectively reduce triple bonds in precursors like 5-hydroxy-4-methylpent-3-yn-2-one.
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Purification: Distillation or chromatography (C18 columns) isolates the Z-isomer from E-isomer byproducts .
Physicochemical Properties
Experimental and Predicted Data
Extrapolating from Mesityl Oxide and hydroxylated analogues :
Trends:
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Increased Boiling Point: Hydrogen bonding from the hydroxyl group elevates boiling point compared to Mesityl Oxide.
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Enhanced Solubility: Hydroxyl group improves aqueous solubility despite higher molecular weight.
Biological and Industrial Applications
Industrial Uses
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